2'-Deoxy-1-hydroxyadenosine 5'-(dihydrogen phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-1-hydroxyadenosine 5’-(dihydrogen phosphate) is a purine 2’-deoxyribonucleoside 5’-monophosphate having adenine as the nucleobase . This compound is a derivative of adenosine monophosphate, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, making it a deoxyribonucleotide . It plays a crucial role in various biological processes, including DNA synthesis and repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-1-hydroxyadenosine 5’-(dihydrogen phosphate) typically involves the phosphorylation of 2’-deoxyadenosine. This can be achieved through various chemical methods, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of 2’-Deoxy-1-hydroxyadenosine 5’-(dihydrogen phosphate) may involve enzymatic methods using nucleoside phosphorylases or kinases to catalyze the phosphorylation of 2’-deoxyadenosine . These biocatalytic processes are advantageous due to their specificity and mild reaction conditions, which reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-1-hydroxyadenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like thiols or amines for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives of 2’-Deoxy-1-hydroxyadenosine, which can have different biological activities and applications .
Scientific Research Applications
2’-Deoxy-1-hydroxyadenosine 5’-(dihydrogen phosphate) has numerous scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is essential for studying DNA replication and repair mechanisms.
Medicine: It serves as a precursor for antiviral and anticancer drugs.
Industry: It is utilized in the production of diagnostic reagents and molecular biology kits.
Mechanism of Action
The mechanism of action of 2’-Deoxy-1-hydroxyadenosine 5’-(dihydrogen phosphate) involves its incorporation into DNA during replication and repair processes . The compound acts as a substrate for DNA polymerases, which catalyze the formation of phosphodiester bonds between nucleotides . This incorporation can lead to chain termination or mutations, which are exploited in antiviral and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine 5’-monophosphate: Similar in structure but lacks the hydroxyl group at the 1’ position.
2’-Deoxyguanosine 5’-monophosphate: Contains guanine as the nucleobase instead of adenine.
2’-Deoxycytidine 5’-monophosphate: Contains cytosine as the nucleobase instead of adenine.
Uniqueness
2’-Deoxy-1-hydroxyadenosine 5’-(dihydrogen phosphate) is unique due to its specific hydroxylation pattern, which can influence its biological activity and interactions with enzymes . This uniqueness makes it a valuable tool in biochemical research and therapeutic applications .
Properties
CAS No. |
51785-75-2 |
---|---|
Molecular Formula |
C10H14N5O7P |
Molecular Weight |
347.22 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-(1-hydroxy-6-iminopurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-9-8-10(13-4-15(9)17)14(3-12-8)7-1-5(16)6(22-7)2-21-23(18,19)20/h3-7,11,16-17H,1-2H2,(H2,18,19,20)/t5-,6+,7+/m0/s1 |
InChI Key |
PXJAWPKVVKZMRK-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN(C3=N)O)COP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN(C3=N)O)COP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.